
2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chloro group and an ethanone moiety attached to an indole ring, which is further substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone typically involves the chlorination of an appropriate indole precursor. One common method is the reaction of 1-ethyl-2-methyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Intermediacy
The primary application of 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone lies in its role as a pharmaceutical intermediate. Indole derivatives are well-known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound's synthesis can lead to the development of new therapeutic agents targeting various diseases.
Case Study 1: Anticancer Properties
Research has demonstrated that indole derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. A study focusing on a structurally similar compound found significant anticancer activity against various cancer cell lines, suggesting that this compound may exhibit similar properties .
Case Study 2: Neuropharmacological Studies
Another area of interest is the neuropharmacological potential of indole derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, indicating that this compound could be explored for neuroprotective applications .
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-Methylindole | Structure | Basic indole structure; precursor for synthesis |
Indoleacetic Acid | Structure | Plant hormone; involved in growth regulation |
Panobinostat | Structure | Histone deacetylase inhibitor; used in cancer therapy |
The comparison highlights the unique chloro substitution and ethyl group on the indole ring of this compound, which may confer distinct pharmacological properties compared to other indoles.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone: Lacks the chloro group, which may result in different reactivity and biological activity.
2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone: Lacks the ethyl group, which may affect its solubility and interaction with molecular targets.
1-(1-ethyl-2-methyl-1H-indol-3-yl)propanone: Has a longer carbon chain, which may influence its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can impact its reactivity, solubility, and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
2-Chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone is an organic compound notable for its structural characteristics, including a chloro group and an indole moiety. Its molecular formula is C11H10ClNO, with a molecular weight of approximately 207.66 g/mol. This compound falls under the category of indole derivatives, which are widely recognized for their diverse biological activities, particularly in medicinal chemistry.
The compound's reactivity is influenced by its functional groups, making it a potential candidate for synthesizing more complex molecules. The presence of the indole structure is significant as it is associated with various biological effects, including antimicrobial and anticancer properties.
Biological Activity Overview
Indole derivatives, including this compound, have shown a range of biological activities:
- Antimicrobial Activity : Indole derivatives are known for their antibacterial properties. While specific data on this compound is limited, related indole compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting potential efficacy against various fungal strains.
- Antioxidant Activity : Indoles often possess antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Research has highlighted the biological efficacy of indole derivatives in various studies:
- Antibacterial Studies : A study evaluating the antibacterial activity of indole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis . Although specific data for this compound is not detailed, its structural similarity to these effective compounds suggests potential antibacterial properties.
- Antifungal Efficacy : Research on related indole derivatives has shown promising antifungal activity, with MIC values indicating effectiveness against Candida species and other fungi . This positions this compound as a candidate for further antifungal studies.
- Docking Studies : Computational studies involving docking simulations have provided insights into the interactions between indole derivatives and bacterial enzymes involved in biofilm formation. These studies suggest that modifications in the indole structure can enhance binding affinity and biological activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other notable indole derivatives can be insightful:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methylindole | Structure | Basic indole structure; precursor for synthesis |
Indoleacetic acid | Structure | Plant hormone; involved in growth regulation |
Panobinostat | Structure | Histone deacetylase inhibitor; used in cancer therapy |
The distinct chloro substitution and ethyl group on the indole ring may confer unique pharmacological properties compared to other indoles.
Properties
IUPAC Name |
2-chloro-1-(1-ethyl-2-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-3-15-9(2)13(12(16)8-14)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBMPDMRXATCNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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